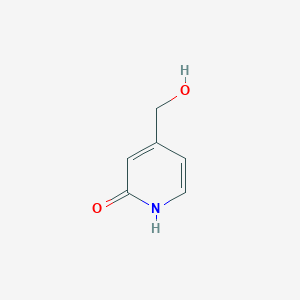

4-(Hydroxymethyl)pyridin-2(1H)-one

Descripción general

Descripción

4-(Hydroxymethyl)pyridin-2(1H)-one (CAS: 127838-58-8) is a heterocyclic compound with the molecular formula C₆H₇NO₂ and a molecular weight of 125.1253 g/mol . Structurally, it features a pyridin-2(1H)-one core substituted with a hydroxymethyl (-CH₂OH) group at the 4-position. This compound serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing bioactive molecules such as enzyme inhibitors and receptor modulators. Its hydroxymethyl group enhances solubility and provides a site for further functionalization, making it valuable in drug discovery pipelines .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)pyridin-2(1H)-one typically involves the functionalization of pyridine derivatives. One common method is the hydroxymethylation of pyridin-2(1H)-one using formaldehyde under basic conditions. The reaction proceeds via the formation of a hydroxymethyl intermediate, which is then oxidized to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroxymethylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Análisis De Reacciones Químicas

Types of Reactions

4-(Hydroxymethyl)pyridin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: 4-(Carboxymethyl)pyridin-2(1H)-one.

Reduction: 4-(Hydroxymethyl)pyridin-2(1H)-ol.

Substitution: 4-(Substituted methyl)pyridin-2(1H)-one derivatives.

Aplicaciones Científicas De Investigación

Iron Chelation Therapy

One of the most prominent applications of 4-(Hydroxymethyl)pyridin-2(1H)-one is in iron chelation therapy . This compound has demonstrated superior iron-binding capabilities compared to other clinically used chelators like deferiprone. Studies indicate that its iron complexes exhibit higher stability, which is crucial for treating conditions associated with iron overload, such as hemochromatosis .

| Chelator | pFe(3+) Value | Clinical Use |

|---|---|---|

| This compound | 22.0 | Potential for iron overload diseases |

| Deferiprone | 20.6 | Approved for thalassemia and other conditions |

Drug Development

The compound serves as a scaffold for developing new drugs, particularly due to its ability to interact with biological macromolecules. Its structure allows modifications that can enhance its pharmacological properties, making it a candidate for anti-inflammatory and anti-cancer therapies .

Antimalarial Activity

Research has shown that derivatives of pyridones, including those related to this compound, possess antimalarial properties. These compounds target multiple stages of the Plasmodium lifecycle, showcasing potential for novel antimalarial drug development .

Case Study 1: Iron Chelation Efficacy

In a study evaluating the coordination ability of 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one (P1), it was found that P1 forms stable complexes with Fe(3+), outperforming deferiprone in terms of stability and efficacy in vivo. The bio-distribution studies confirmed the effectiveness of P1 in reducing iron levels significantly .

Case Study 2: Antimalarial Development

A series of pyridone derivatives were synthesized and evaluated for their antimalarial activity against Plasmodium falciparum. One particular derivative showed remarkable potency with an ED50 value significantly lower than existing treatments, highlighting the potential for further development into clinically relevant therapies .

Mecanismo De Acción

The mechanism of action of 4-(Hydroxymethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl and keto groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogs of Pyridin-2(1H)-one Derivatives

Key Observations :

Substituent Effects on Bioactivity: The hydroxymethyl group in 4-(Hydroxymethyl)pyridin-2(1H)-one improves water solubility compared to hydrophobic analogs like 4-(methylsulfonyl)pyridin-2(1H)-one . This property is critical for bioavailability in drug candidates. Piperazinyl and piperazine-carbonyl substituents (e.g., in SSRIs and eIF4A3 inhibitors) enhance receptor binding through hydrogen bonding and π-π interactions, leading to nanomolar potency in vitro .

Role in Antiviral Therapeutics: this compound is structurally analogous to 4-hydroxy-6-methylpyridin-2(1H)-one, a key intermediate in synthesizing second-generation HIV-1 reverse transcriptase (RT) inhibitors like pyridinone-UC781 . The hydroxymethyl group facilitates further derivatization to introduce polar nitro groups at C3, enhancing RT inhibition .

Comparison with Dihydropyrimidin-2(1H)-ones :

- While dihydropyrimidin-2(1H)-ones (e.g., 3,4-dihydropyrimidin-2(1H)-one) share a similar lactam structure, their saturated ring system confers distinct pharmacological profiles, such as α1-adrenergic receptor antagonism . In contrast, pyridin-2(1H)-one derivatives exhibit broader enzyme inhibition due to aromatic ring rigidity.

Key Observations :

- This compound is synthesized via NaBH₄ reduction of 4-cyanopyridin-2(1H)-one with high yields (75–80%) . This contrasts with the lower yields (67–81%) of 4-hydroxy-6-methylpyridin-2(1H)-one, which requires cyclocondensation under harsh acidic conditions .

- Piperazinyl derivatives demand transition-metal catalysis (e.g., Pd for C–N coupling), increasing synthetic complexity compared to hydroxymethyl analogs .

Table 3: Pharmacological Profiles

Key Observations :

- While this compound itself lacks direct antiviral activity, its derivatives (e.g., pyridinone-UC781) inhibit HIV-1 RT at submicromolar concentrations .

- Piperazine-containing analogs exhibit high selectivity: eIF4A3 inhibitors show >100-fold selectivity over related helicases, and SSRIs demonstrate >50-fold selectivity for SERT over dopamine/norepinephrine transporters .

Actividad Biológica

4-(Hydroxymethyl)pyridin-2(1H)-one, also known as 4-hydroxypyridin-2-one, is a heterocyclic compound that has garnered attention for its diverse biological activities. Its unique structure, characterized by a hydroxymethyl group at the fourth position of the pyridine ring and a keto group at the second position, allows it to participate in various chemical reactions and biological interactions. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly as an iron chelator and its anti-inflammatory and anti-cancer properties.

- Molecular Formula : CHNO

- Molecular Weight : 139.15 g/mol

- Key Functional Groups : Hydroxymethyl (-CHOH), keto (=O)

Iron Chelation

One of the most significant biological activities of this compound is its ability to chelate iron. This property is particularly beneficial in treating conditions related to iron overload, such as hemochromatosis. Research indicates that this compound forms stable complexes with Fe(III), which are more stable than those formed by deferiprone, a commonly used iron chelator. This enhanced stability suggests that this compound may be more effective in reducing iron levels in vivo .

Anti-inflammatory and Anticancer Properties

Studies have shown that this compound exhibits anti-inflammatory and anticancer activities. The compound's mechanism may involve the modulation of inflammatory pathways and the inhibition of cancer cell proliferation. Further research is required to elucidate the specific pathways through which these effects occur .

The mechanism of action for this compound is primarily attributed to its ability to interact with metal ions and influence various biological processes. It selectively binds to Fe(III) over other metal ions such as Al(III) and Cu(II), which is crucial for developing targeted therapies that do not disrupt essential metal homeostasis .

Case Studies

- Iron Chelation Efficacy : A study demonstrated that this compound effectively reduced iron levels in animal models of hemochromatosis, outperforming traditional chelators in terms of stability and efficacy .

- Anticancer Activity : In vitro studies indicated that this compound inhibited the growth of various cancer cell lines, suggesting potential as a therapeutic agent in oncology .

Data Table: Comparative Stability of Iron Complexes

| Chelator | Stability Constant (log K) | Efficacy (in vivo) |

|---|---|---|

| Deferiprone | 5.0 | Moderate |

| This compound | 6.5 | High |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(Hydroxymethyl)pyridin-2(1H)-one and its derivatives?

Methodological Answer:

- Green Synthesis: Environmentally benign methods employ amino acids (e.g., L-proline, glycine) as catalysts under reflux conditions. Ethyl acetate is often used for recrystallization to improve purity .

- N-Alkylation: Reactions with organohalides in DMF, catalyzed by K₂CO₃/KI, monitored via TLC. Purification involves flash column chromatography .

- Hydrolysis: Ethyl ester precursors are hydrolyzed in 1 N HCl under reflux (72 hours), yielding the target compound with >99% purity. Crystallization is achieved using methanol-diethyl ether .

- Fluorinated Derivatives: Trifluoromethyl groups are introduced via nucleophilic substitution, with yields optimized by adjusting reaction temperatures and stoichiometry .

Q. How is the compound characterized structurally and for purity?

Methodological Answer:

- Spectroscopic Techniques:

- FT-IR identifies functional groups (e.g., hydroxyl, carbonyl).

- ¹H/¹³C NMR confirms regiochemistry and substituent positions.

- GC-MS verifies molecular weight and fragmentation patterns .

- Crystallography: Single-crystal X-ray diffraction reveals intermolecular hydrogen bonding (e.g., N–H···O interactions) and layer packing .

- Purity Checks: TLC (Rf values), mixed melting point analysis, and HPLC .

Advanced Research Questions

Q. How can researchers address low solubility of this compound derivatives in pharmacological studies?

Methodological Answer:

- Co-solvent Systems: Use DMSO-water mixtures or cyclodextrin inclusion complexes to enhance bioavailability .

- Structural Modifications: Introduce polar groups (e.g., nitro, amino) at the C-3 position to improve aqueous solubility while maintaining activity .

- Prodrug Strategies: Esterification of the hydroxymethyl group for better membrane permeability, followed by enzymatic hydrolysis in vivo .

Q. What strategies improve the resistance profiles of pyridinone-based non-nucleoside reverse transcriptase inhibitors (NNRTIs)?

Methodological Answer:

- Second-Generation Hybrids: Incorporate bulky substituents (e.g., trifluoromethyl, nitro) at C-3/C-4 to sterically hinder mutant HIV-1 reverse transcriptase binding .

- Computational Design: Molecular docking and free-energy perturbation simulations guide modifications to enhance interactions with conserved residues (e.g., Lys101, Tyr181) .

- Combination Therapy: Pair pyridinones with allosteric site binders (e.g., diarylpyrimidines) to reduce viral escape .

Q. How can contradictory bioactivity data for pyridinone derivatives be resolved?

Methodological Answer:

- Dose-Response Studies: Establish IC₅₀/EC₅₀ curves across multiple assays (e.g., antimicrobial vs. anti-inflammatory) to clarify selectivity .

- Metabolic Stability Tests: Use liver microsomes to assess if conflicting in vivo/in vitro results arise from rapid degradation .

- Epistatic Analysis: Evaluate genetic mutations in target enzymes (e.g., DPP-4, HIV RT) to identify resistance mechanisms .

Propiedades

IUPAC Name |

4-(hydroxymethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c8-4-5-1-2-7-6(9)3-5/h1-3,8H,4H2,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVWMXLBVGGYAQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40454886 | |

| Record name | 4-(Hydroxymethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127838-58-8 | |

| Record name | 4-(Hydroxymethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(hydroxymethyl)-1,2-dihydropyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.